Bicyclo[3.3.1]nonane-2,6-diol Bicyclo[3.3.1]nonane-2,6-diol Bicyclo[3.3.1]nonane-2,6-diol is a natural product found in Endopappus macrocarpus with data available.
Brand Name: Vulcanchem
CAS No.: 16473-12-4
VCID: VC4085507
InChI: InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2
SMILES: C1CC(C2CCC(C1C2)O)O
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Bicyclo[3.3.1]nonane-2,6-diol

CAS No.: 16473-12-4

Cat. No.: VC4085507

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.3.1]nonane-2,6-diol - 16473-12-4

Specification

CAS No. 16473-12-4
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name bicyclo[3.3.1]nonane-2,6-diol
Standard InChI InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2
Standard InChI Key ZAFAKOTZLSQTTI-UHFFFAOYSA-N
SMILES C1CC(C2CCC(C1C2)O)O
Canonical SMILES C1CC(C2CCC(C1C2)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The bicyclo[3.3.1]nonane framework consists of two cyclohexane rings sharing a bridgehead carbon, resulting in a rigid, boat-like conformation. The 2,6-diol derivative features hydroxyl groups in endo or exo configurations, which critically influence its hydrogen-bonding networks. X-ray diffraction studies reveal that endo,endo-bicyclo[3.3.1]nonane-2,6-diol adopts a chiral three-dimensional (3D) hydrogen-bonded network with utg-topology, distinct from the eta-nets formed by tubuland diols (e.g., 2,6-dimethyl derivatives) or the qtz-nets of the corresponding dione . This topology arises from helical hydrogen-bonded chains interconnected via longer intramolecular contacts, forming 8- and 12-membered rings .

Chirality and Enantiomer Resolution

The compound exists as four stereoisomers due to its two chiral centers. Enzymatic hydrolysis using Candida cylindracea lipase or pig liver esterase enables efficient resolution of racemic mixtures. For example, hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane yields (+)-(1S,2R,5S,6R)-6-acetoxybicyclo[3.3.1]nonan-2-ol with 81% enantiomeric excess (e.e.), while the 3,3,7,7-tetramethyl derivative achieves 96% e.e. under similar conditions . These optically pure diols serve as chiral subunits in crown ethers and podands, demonstrating enantioselective transport of amines and amino acid derivatives .

Synthesis and Derivatives

Synthetic Routes

Bicyclo[3.3.1]nonane-2,6-diol is synthesized via multiple pathways:

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of diacetate precursors provides enantiomerically enriched diols .

  • Diels-Alder Cyclization: [4+2] cycloaddition of dienes with ketones forms the bicyclic skeleton, followed by dihydroxylation.

  • Ring-Closing Metathesis: Olefin metathesis constructs the bicyclo[3.3.1] framework, which is subsequently functionalized.

Key Derivatives

DerivativeFunctional GroupsApplications
Bicyclo[3.3.1]nonane-2,6-dioneKetonesPrecursor for acetal formation
Bis-ethylenedioxy acetalProtected ketonesStudy of weak intermolecular forces
3,3,7,7-Tetramethyl-diolMethyl groupsEnhanced chiral recognition

The dione derivative (CAS 16473-11-3) is a versatile intermediate, while acetal-protected forms exhibit close-packed stacking in the solid state, governed by van der Waals interactions .

Solid-State Behavior and Network Topology

Hydrogen-Bonded Networks

The endo,endo-diol forms a chiral 3D utg-net via O–H···O hydrogen bonds, with each hydroxyl acting as both donor and acceptor . This contrasts with the eta-net of tubuland diols, which feature larger cavities suitable for clathrate formation . The dione derivative, lacking strong hydrogen bonds, adopts a qtz-net topology, emphasizing the role of functional groups in directing supramolecular assembly .

Comparative Topological Analysis

CompoundNetwork TopologyRing SizesChirality
endo,endo-2,6-diolutg8, 12Yes
2,6-Dimethyltubulandioleta8Yes
2,6-Dioneqtz6No

The utg-net’s density (27% higher than eta-net) precludes clathrate formation but enhances structural rigidity .

Applications in Supramolecular Chemistry

Chiral Recognition Systems

Optically pure diols integrate into crown ethers and podands, which exhibit enantioselective transport across liquid membranes. For instance, podands derived from 3,3,7,7-tetramethyl-diol selectively transport (+)-1,2-diphenylethylamine over its enantiomer, achieving >90% e.e. in permeate . This arises from complementary hydrogen bonding and steric matching between the host and guest.

Hydrogen-Bonded Frameworks

The utg-net’s inherent chirality and stability suggest applications in asymmetric catalysis or chiral separation media. Computational studies predict that doping these frameworks with transition metals could yield heterogeneous catalysts for enantioselective reactions.

Research Advancements and Future Directions

Enzymatic Dynamic Kinetic Resolution

Recent efforts focus on coupling lipase-mediated hydrolysis with ruthenium-catalyzed racemization to achieve >99% e.e. in diol synthesis. This one-pot strategy reduces waste and improves yield .

Computational Design of Networks

Machine learning models predict novel topologies by varying substituents on the bicyclo[3.3.1] core. For example, introducing fluorine atoms at bridgehead positions is projected to stabilize srs-nets (10,3)-a), expanding the topological repertoire.

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